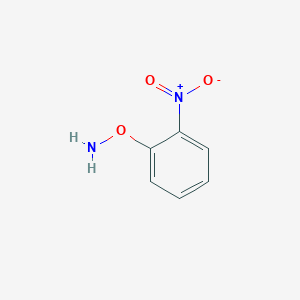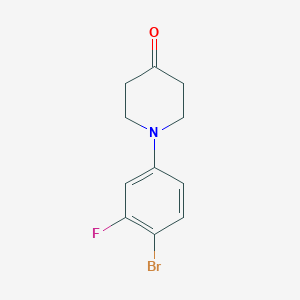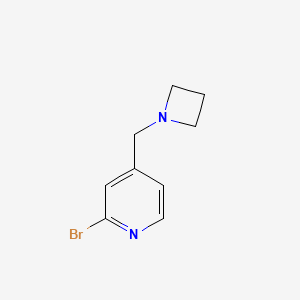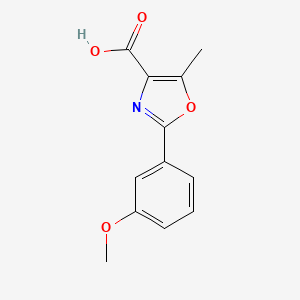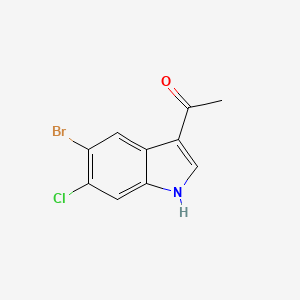
3-Acetyl-5-bromo-6-chloroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-bromo-6-chloroindole is a halogenated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of acetyl, bromo, and chloro groups in this compound makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-bromo-6-chloroindole typically involves the halogenation of indole derivatives followed by acetylation. One common method is the bromination of 5-chloroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromo-6-chloroindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-5-bromo-6-chloroindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
3-Acetyl-5-bromo-6-chloroindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-bromo-6-chloroindole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 3-Acetyl-5-bromoindole
- 3-Acetyl-6-chloroindole
- 5-Bromo-6-chloroindole
Comparison: 3-Acetyl-5-bromo-6-chloroindole is unique due to the presence of both bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 3-Acetyl-5-bromoindole and 3-Acetyl-6-chloroindole, the dual halogenation in this compound can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C10H7BrClNO |
|---|---|
Poids moléculaire |
272.52 g/mol |
Nom IUPAC |
1-(5-bromo-6-chloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrClNO/c1-5(14)7-4-13-10-3-9(12)8(11)2-6(7)10/h2-4,13H,1H3 |
Clé InChI |
RABNSQNWMNJXHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)


![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)
![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)
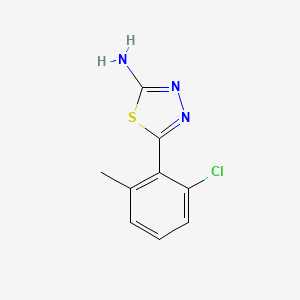
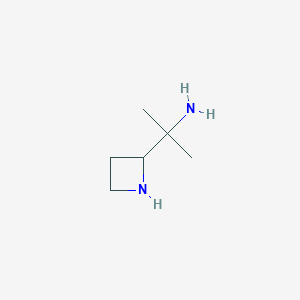
![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
